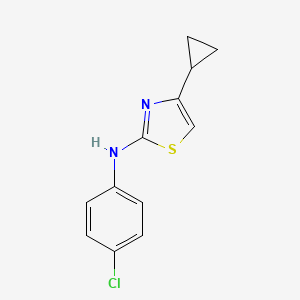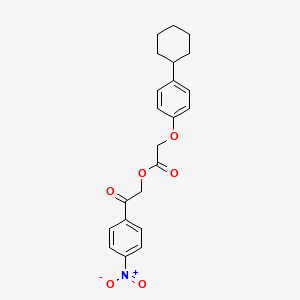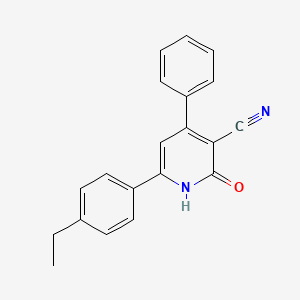![molecular formula C30H20N6O2 B11087078 (2Z,2'Z)-N,N'-benzene-1,4-diylbis[2-cyano-3-(1H-indol-3-yl)prop-2-enamide]](/img/structure/B11087078.png)
(2Z,2'Z)-N,N'-benzene-1,4-diylbis[2-cyano-3-(1H-indol-3-yl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE is a complex organic compound featuring multiple indole groups and cyano functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Derivatives: The indole groups are synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reactions: The indole derivatives are then coupled with cyano-containing intermediates using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form quinoline derivatives.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole groups can interact with proteins and enzymes, potentially inhibiting their activity. The cyano groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE: A structurally similar compound with slight variations in the indole or cyano groups.
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Cyano Compounds: Compounds containing cyano groups, such as acetonitrile and cyanogen bromide.
Uniqueness
The uniqueness of (2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE lies in its combination of multiple indole and cyano groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C30H20N6O2 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(Z)-2-cyano-N-[4-[[(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]phenyl]-3-(1H-indol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C30H20N6O2/c31-15-19(13-21-17-33-27-7-3-1-5-25(21)27)29(37)35-23-9-11-24(12-10-23)36-30(38)20(16-32)14-22-18-34-28-8-4-2-6-26(22)28/h1-14,17-18,33-34H,(H,35,37)(H,36,38)/b19-13-,20-14- |
InChI Key |
KJKCNNVQLARWAE-AXPXABNXSA-N |
Isomeric SMILES |
C1=CC=C2NC=C(C2=C1)/C=C(\C(=O)NC3=CC=C(C=C3)NC(=O)/C(=C\C4=CNC5=CC=CC=C45)/C#N)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)NC(=O)C(=CC4=CNC5=CC=CC=C54)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine, 3-methyl-6-(thiophen-2-yl)-](/img/structure/B11086999.png)
![2,2,2-trifluoroethyl 2-({[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B11087000.png)
![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide](/img/structure/B11087008.png)

![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide](/img/structure/B11087015.png)
![(2E)-N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11087030.png)
![Ethyl 2-[(4-chlorophenyl)carbonyl]-2-methyl-3-(propan-2-ylidene)cyclopropanecarboxylate](/img/structure/B11087033.png)



![1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B11087075.png)
![Ethyl 4-{3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11087092.png)
![4-Isopropylidene-3a,6a-dimethyl-3-pyridin-2-ylmethyl-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B11087094.png)
